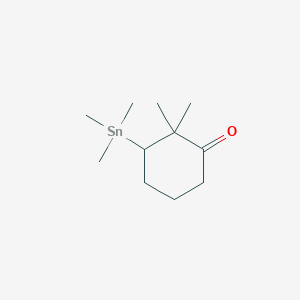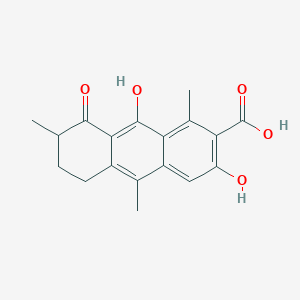
2-Anthracenecarboxylicacid, 5,6,7,8-tetrahydro-3,9-dihydroxy-1,7,10-trimethyl-8-oxo-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Anthracenecarboxylicacid, 5,6,7,8-tetrahydro-3,9-dihydroxy-1,7,10-trimethyl-8-oxo-(9CI) is a complex organic compound derived from anthracene. This compound is characterized by its unique structure, which includes multiple hydroxyl groups, a carboxylic acid group, and several methyl groups. It is a derivative of anthraquinone, which is known for its applications in dyes and pigments.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anthracenecarboxylicacid, 5,6,7,8-tetrahydro-3,9-dihydroxy-1,7,10-trimethyl-8-oxo-(9CI) typically involves multiple steps. One common method is the oxidative dehydrogenation of 1-tetralones, which can be achieved using silver (I) oxide in 1,4-dioxane. This reaction converts 9,10-dihydroxy-1-oxo, 9,10-dihydroxy-1,5-dioxo, and 1,8-dioxo-1,2,3,4,5,6,7,8-octahydro anthracene into the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar oxidative processes on a larger scale. The use of catalysts and optimized reaction conditions would be essential to achieve high yields and purity.
化学反应分析
Types of Reactions
2-Anthracenecarboxylicacid, 5,6,7,8-tetrahydro-3,9-dihydroxy-1,7,10-trimethyl-8-oxo-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The hydroxyl and carboxylic acid groups can participate in substitution reactions, forming esters and ethers.
Common Reagents and Conditions
Oxidizing Agents: Silver (I) oxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alcohols, alkyl halides.
Major Products
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of anthracene derivatives with additional hydroxyl groups.
Substitution: Formation of esters and ethers with varying alkyl or aryl groups.
科学研究应用
2-Anthracenecarboxylicacid, 5,6,7,8-tetrahydro-3,9-dihydroxy-1,7,10-trimethyl-8-oxo-(9CI) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of anthracycline antibiotics.
Industry: Utilized in the production of organic semiconductors and photovoltaic materials.
作用机制
The mechanism of action of 2-Anthracenecarboxylicacid, 5,6,7,8-tetrahydro-3,9-dihydroxy-1,7,10-trimethyl-8-oxo-(9CI) involves its interaction with various molecular targets. The hydroxyl and carbonyl groups can form hydrogen bonds with biological molecules, affecting their function. The compound can also intercalate into DNA, disrupting its structure and function, which is a common mechanism for many anthraquinone derivatives.
相似化合物的比较
Similar Compounds
- 1,2-Dihydroxyanthraquinone (alizarin)
- 1,4-Dihydroxyanthraquinone (quinizarin)
- 1,8-Dihydroxyanthraquinone (dantron, chrysazin)
Uniqueness
2-Anthracenecarboxylicacid, 5,6,7,8-tetrahydro-3,9-dihydroxy-1,7,10-trimethyl-8-oxo-(9CI) is unique due to its specific combination of functional groups and its tetrahydro structure
属性
CAS 编号 |
162857-54-7 |
|---|---|
分子式 |
C18H18O5 |
分子量 |
314.3 g/mol |
IUPAC 名称 |
3,9-dihydroxy-1,7,10-trimethyl-8-oxo-6,7-dihydro-5H-anthracene-2-carboxylic acid |
InChI |
InChI=1S/C18H18O5/c1-7-4-5-10-8(2)11-6-12(19)14(18(22)23)9(3)13(11)17(21)15(10)16(7)20/h6-7,19,21H,4-5H2,1-3H3,(H,22,23) |
InChI 键 |
POBFRAMXDBJSAK-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC2=C(C3=CC(=C(C(=C3C(=C2C1=O)O)C)C(=O)O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium chloride](/img/structure/B14267277.png)
![1,4-Bis[(4-methylphenoxy)methoxymethyl]benzene](/img/structure/B14267281.png)
![3-[(Triphenyl-lambda~5~-phosphanylidene)acetyl]-2H-1-benzopyran-2-one](/img/structure/B14267291.png)

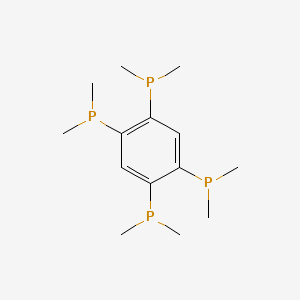
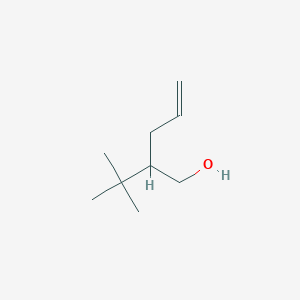
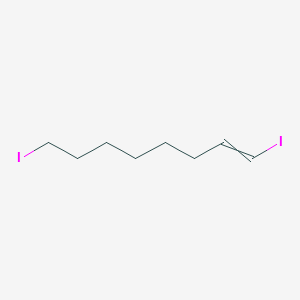
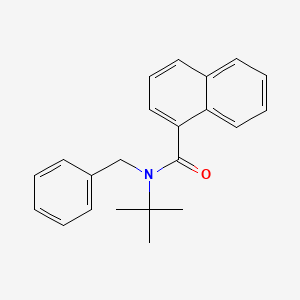
![(1,3-Phenylene)bis[(4-sulfanylphenyl)methanone]](/img/structure/B14267312.png)
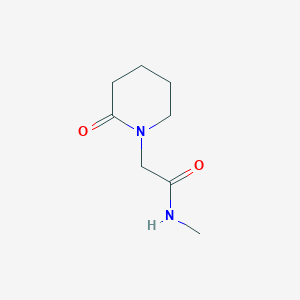
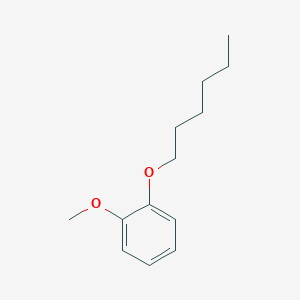
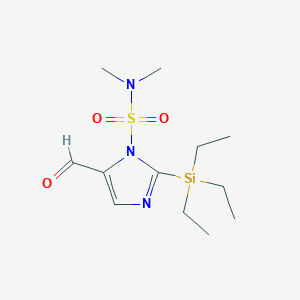
![3'-O-[tert-Butyl(diphenyl)silyl]-5'-O-(methylamino)thymidine](/img/structure/B14267342.png)
